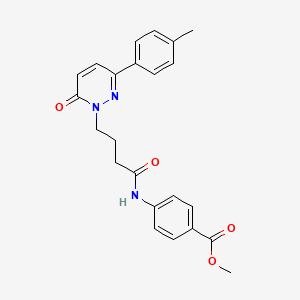

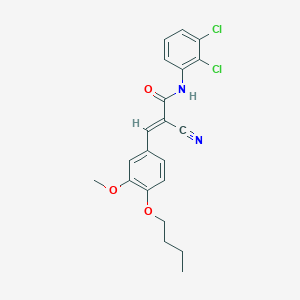

5-(2,5-Diméthylphénoxy)-2,2-diméthylpentanamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide involves a series of chemical transformations. One such related compound, 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, underwent a Curtius rearrangement to yield 5-(2,5-dimethylphenyl)-1,2-oxazol-3-amine. This intermediate was further utilized to synthesize sulfonamides and urea derivatives containing the 5-(2,5-dimethylphenyl)isoxazole fragment . Although the exact synthesis of 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide is not detailed, the methodologies applied in the synthesis of structurally related compounds provide insight into potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide has been investigated using various spectroscopic techniques and density functional theory (DFT). For instance, dimethyl-2-(5-acetyl-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-(triphenylphosphinylidene)succinate was characterized by elemental analysis, FT-IR, and NMR spectroscopy. Computational methods were employed to calculate vibrational wavenumbers and chemical shift values, which were found to be in good agreement with experimental data . These studies are crucial for understanding the molecular structure and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

The reactivity of compounds structurally related to 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide has been explored through various chemical reactions. For example, 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione was obtained from its precursor and reacted with m-chloroperbenzoic acid to yield a sulfoxide derivative. Further reactions with triphenylphosphine led to the formation of a phosphonium salt, showcasing the compound's versatility in chemical transformations . These reactions highlight the potential reactivity pathways that could be relevant for the synthesis and functionalization of 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide can be inferred from spectroscopic data and computational studies. The experimental and computed vibrational wavenumbers, as well as NMR chemical shifts, provide valuable information about the electronic environment and molecular conformation. These properties are essential for predicting the behavior of the compound under different conditions and for designing further chemical reactions .

Applications De Recherche Scientifique

5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on lipid metabolism.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of hyperlipidemia and related conditions.

Industry: The compound is used in the development of pharmaceuticals and other chemical products

Safety and Hazards

Mécanisme D'action

The mechanism of action of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide involves its interaction with specific molecular targets. It is known to activate peroxisome proliferator-activated receptors, particularly the alpha isoform. This activation leads to changes in gene expression that result in the modulation of lipid metabolism, including the reduction of triglycerides and the increase of high-density lipoprotein cholesterol .

Analyse Biochimique

Biochemical Properties

5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide is a ligand for PPARα (peroxisome proliferator-activated receptor α) This interaction plays a crucial role in its biochemical reactions

Cellular Effects

In yeast cells, the application of 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide delays the start of DNA replication . It is used as a therapeutic agent for dyslipidemia

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The stability and bioavailability of 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide may be affected by its solid-state properties, including specific features of the crystal packing and the possible existence of polymorphs and pseudopolymorphs

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide typically involves a multi-step process. One common method starts with the O-alkylation of 2,5-dimethylphenol using an alkyl halide in the presence of a base to form the corresponding ether. This intermediate is then subjected to further reactions to introduce the amide functionality.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. The process may involve the use of polar aprotic solvents such as tetrahydrofuran and mixed solvent systems like toluene/dimethylsulfoxide to facilitate the reactions. The use of alkali metal salts as bases and controlled temperature conditions are crucial for achieving high efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Comparaison Avec Des Composés Similaires

Similar Compounds

Gemfibrozil: Known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, it is a closely related compound with similar lipid-lowering effects.

Clofibrate: Another fibrate compound used to lower lipid levels in the blood.

Fenofibrate: A widely used fibrate that also targets lipid metabolism.

Uniqueness

5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide is unique due to its specific structural features and its ability to modulate lipid metabolism through the activation of peroxisome proliferator-activated receptors. Its distinct chemical structure allows for specific interactions with molecular targets, making it a valuable compound in both research and therapeutic applications .

Propriétés

IUPAC Name |

5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMCJQKGIPBLRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114413-97-7 | |

| Record name | 2,2-Dimethyl-5-(2,5-xylyloxy)valeramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114413977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIMETHYL-5-(2,5-XYLYLOXY)VALERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445SDH7XCF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/no-structure.png)

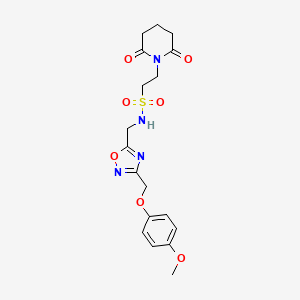

![5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2538464.png)

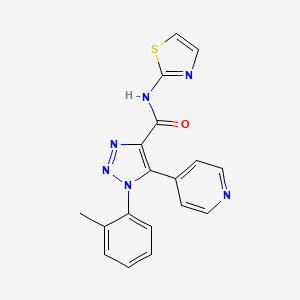

![3-((2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B2538473.png)

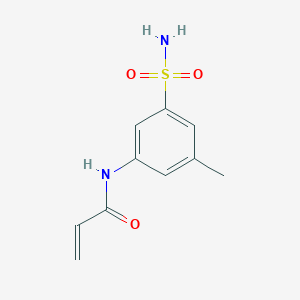

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2538481.png)